molecular formula C7H7ClO4 B15158351 3,4-Dimethoxyfuran-2-carbonyl chloride CAS No. 717871-81-3

3,4-Dimethoxyfuran-2-carbonyl chloride

Cat. No.: B15158351
CAS No.: 717871-81-3
M. Wt: 190.58 g/mol
InChI Key: ATNWFHXGTVKDMP-UHFFFAOYSA-N
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Description

3,4-Dimethoxyfuran-2-carbonyl chloride is an organic compound with the molecular formula C7H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and features two methoxy groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carbonyl chloride typically involves the chlorination of 3,4-dimethoxyfuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the chlorinating agents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyfuran-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, chloroform, and other inert solvents.

Major Products:

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    3,4-Dimethoxyfuran-2-carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

3,4-Dimethoxyfuran-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyfuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylated products may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxyfuran-2-carbonyl chloride is unique due to the presence of both methoxy groups and the reactive carbonyl chloride functionality. This combination allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

717871-81-3

Molecular Formula

C7H7ClO4

Molecular Weight

190.58 g/mol

IUPAC Name

3,4-dimethoxyfuran-2-carbonyl chloride

InChI

InChI=1S/C7H7ClO4/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3

InChI Key

ATNWFHXGTVKDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=C1OC)C(=O)Cl

Origin of Product

United States

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